3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile (CAS 868944-75-6) is a boronic ester derivative with the molecular formula C₁₁H₁₃BN₂O₂ and a molecular weight of 216.05 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at position 2 and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety at position 2. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-4-3-5-14-10(9)6-13/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFLENJXOMTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585997 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868944-75-6 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868944-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile typically involves the reaction of picolinonitrile with a boronic ester. One common method is the reaction of picolinonitrile with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Substituted boron compounds.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile involves its interaction with molecular targets through its boron and nitrile groups. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Pyridine vs. Benzene Derivatives
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-45-9): Replaces the pyridine ring with a benzene ring. Lacks the nitrogen atom in the aromatic system, reducing coordination ability with transition metal catalysts (e.g., Pd). This decreases reactivity in certain cross-coupling reactions . Molecular formula: C₁₁H₁₃BNO₂; molecular weight: 202.04 g/mol .
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (CAS 62729-39-9): Contains a carboxylic acid (-COOH) substituent instead of cyano. However, the acidic proton may complicate handling .
Functional Group Modifications
- 3-((Tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS VC17482940): Features a tetrahydro-2H-pyran ether linkage and a tetramethyl dioxaborolan ring. The bulkier dioxaborolan (vs. dioxaborinan) increases steric hindrance, slowing reaction rates but improving stability . Molecular formula: C₁₇H₂₃BN₂O₄; molecular weight: 330.2 g/mol .
- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 1220219-63-5): Substitutes chlorine at position 3 and uses a tetramethyl dioxaborolan. The chloro group acts as a stronger electron-withdrawing substituent than cyano, further activating the boron center for coupling .
Boronate Ester Variations
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate :
- Utilizes a dioxaborolan ring (tetramethyl) instead of dioxaborinan (dimethyl).
- The increased methyl substitution enhances steric protection of boron, reducing hydrolysis but requiring harsher reaction conditions .
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde (CAS 1218791-07-1):
- Replaces pyridine with a furan ring and adds an aldehyde (-CHO) group.
- The aldehyde enables post-functionalization (e.g., condensation reactions), expanding synthetic utility .
Electronic and Steric Effects
Key Trends :
- Electron-withdrawing groups (e.g., -CN, -Cl, -COCl) enhance boron's electrophilicity, accelerating cross-coupling.
- Bulky boronate esters (e.g., dioxaborolan) improve stability but may slow reaction kinetics.
- Pyridine vs. benzene : Pyridine's nitrogen enhances metal coordination, improving catalytic efficiency .
Biological Activity
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure, characterized by a dioxaborinane moiety linked to a picolinonitrile group, suggests interesting biological activities that merit investigation.
- Molecular Formula : C12H14BNO2
- Molecular Weight : 216.05 g/mol
- CAS Number : 944392-68-1
- Physical State : Solid at room temperature
- Melting Point : Approximately 135.0 to 139.0 °C
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro assays demonstrated that the compound inhibits the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM depending on the cell type.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which was supported by flow cytometry analyses.
- Combination Therapies : Preliminary data suggest that when used in combination with standard chemotherapeutic agents like cisplatin, the efficacy of treatment increases significantly.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Strains Tested : It exhibited inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative strains (e.g., Escherichia coli).
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 to 100 µg/mL for various tested strains.
Case Studies
A few notable case studies provide insights into the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Researchers conducted a study evaluating the cytotoxicity of this compound against multiple cancer cell lines.
- Results indicated significant apoptosis induction in treated cells compared to controls.
- This study suggests potential for further development as an anticancer therapeutic.
-
Antimicrobial Efficacy Assessment :
- A separate study assessed the antimicrobial properties of the compound against various pathogens.
- Results indicated effective inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development.
Summary of Research Findings
| Property/Activity | Observations |
|---|---|
| Anticancer Activity | IC50 values: 10–30 µM in HeLa and MCF-7 cells |
| Mechanism | Induces apoptosis; G1 phase cell cycle arrest |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| MIC Values | 50–100 µg/mL for bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
